Methyl 3-isothiocyanatopyridine-2-carboxylate
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Overview
Description
Methyl 3-isothiocyanatopyridine-2-carboxylate is a chemical compound with the molecular formula C8H6N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isothiocyanatopyridine-2-carboxylate typically involves the reaction of 3-aminopyridine-2-carboxylic acid with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanatopyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Cyclization reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, often at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative, while reaction with an alcohol would produce a thiocarbamate.
Scientific Research Applications
Methyl 3-isothiocyanatopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiocyanate groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-isothiocyanatopyridine-2-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity underlies its use in the synthesis of various derivatives and its potential biological activity.
Comparison with Similar Compounds
Methyl 3-isothiocyanatopyridine-2-carboxylate can be compared with other isothiocyanate-containing compounds, such as phenyl isothiocyanate and allyl isothiocyanate. While these compounds share the reactive isothiocyanate group, their differing structures lead to variations in reactivity and applications. For example, phenyl isothiocyanate is commonly used in peptide synthesis, while allyl isothiocyanate is known for its presence in mustard oil and its use as a flavoring agent.
List of Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Methyl isothiocyanate
Each of these compounds has unique properties and applications, highlighting the versatility of the isothiocyanate functional group.
Properties
IUPAC Name |
methyl 3-isothiocyanatopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-6(10-5-13)3-2-4-9-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYZDAIAWNOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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